

Analytical methods for Zearalenone detection in food and feed

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Compound of Interest

Compound Name: Zearalenone

Cat. No.: B1683625

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Application Notes and Protocols

Topic: Analytical Methods for the Determination of **Zearalenone** in Food and Feed Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Zearalenone Detection

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various fungi of the *Fusarium* genus, most notably *Fusarium graminearum* and *Fusarium culmorum*.^[1] These fungi commonly contaminate a wide range of cereal crops such as maize, wheat, barley, and rice, both pre- and post-harvest.^{[2][3]} Consequently, ZEN can be found in a vast array of food and animal feed products derived from these grains. The toxicological significance of ZEN lies in its structural similarity to estrogen, allowing it to bind to estrogen receptors and cause a range of reproductive disorders, particularly in swine.^{[3][4]} Due to its potential risks to human and animal health, including immunotoxicity and genotoxicity, regulatory bodies worldwide have established maximum permissible levels for ZEN in various commodities.^{[5][6]}

Ensuring food and feed safety necessitates robust, reliable, and sensitive analytical methods for the detection and quantification of ZEN. The analytical challenge stems from the complexity of food and feed matrices and the often low concentration of the toxin. Analytical strategies are typically categorized into two tiers: rapid screening methods, designed for high-throughput

analysis to quickly identify potentially contaminated samples, and confirmatory methods, which provide unambiguous identification and precise quantification for regulatory compliance.[7][8] This guide provides a detailed overview of the most prevalent and effective analytical workflows, from sample preparation to final detection, offering insights into the causality behind methodological choices.

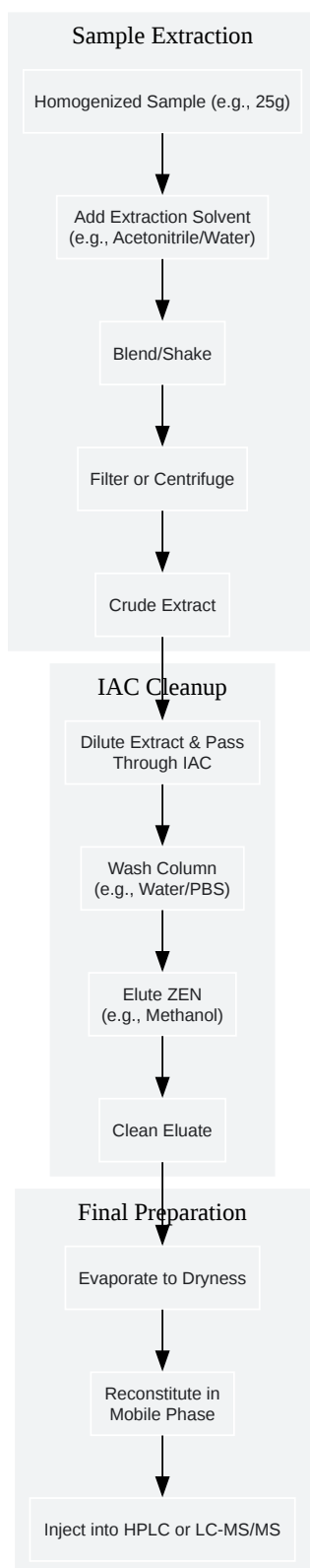
Part 1: The Critical First Step: Sample Preparation

Effective sample preparation is paramount for reliable mycotoxin analysis. Its primary goals are to efficiently extract the target analyte(s) from a complex matrix, remove interfering compounds that could compromise analytical results, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique is dictated by the matrix, the target analyte's physicochemical properties, and the subsequent analytical method.

Method 1: Immunoaffinity Column (IAC) Cleanup

Expertise & Experience: Immunoaffinity columns represent a highly selective cleanup technique that leverages the specific binding between an antibody and its target antigen—in this case, **Zearalenone**. This specificity is the cornerstone of its effectiveness. By immobilizing monoclonal antibodies specific to ZEN onto a solid support within a column, a highly efficient purification system is created. When a crude sample extract is passed through the column, ZEN binds to the antibodies while matrix components wash through, resulting in a remarkably clean extract.[1][9] This high degree of cleanup is crucial for minimizing matrix effects in sensitive chromatographic systems and enhancing method accuracy.

Trustworthiness: The self-validating nature of IAC cleanup is rooted in its specificity. The elution of a compound that responds to the final detection method (e.g., fluorescence) strongly implies it is the target analyte, as few other compounds will have bound to the antibody. Recovery rates are typically high and reproducible, provided the column capacity is not exceeded and the manufacturer's instructions for flow rate and solvent conditions are followed.



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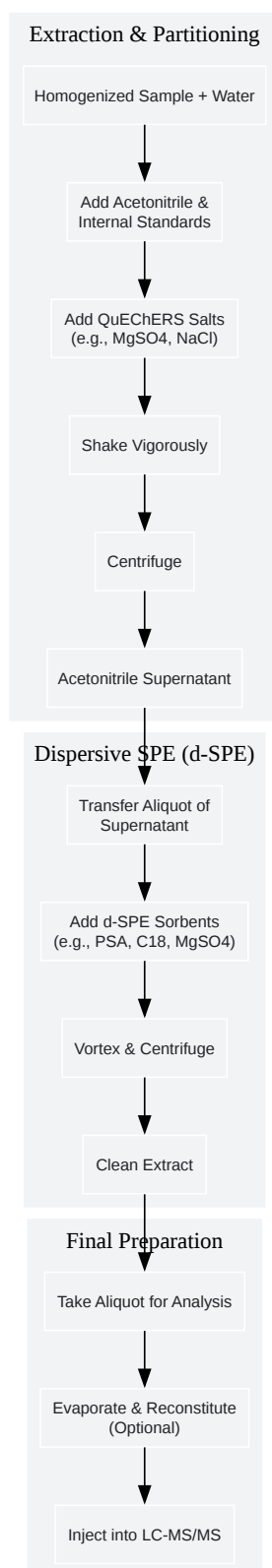
Caption: Workflow for ZEN analysis using Immunoaffinity Column (IAC) cleanup.

- Extraction: Weigh 25 g of a finely ground, representative sample into a blender jar. Add 100 mL of an acetonitrile/water (90:10, v/v) solution.[1] Blend at high speed for 2 minutes.
- Filtration: Allow the solids to settle, then filter the extract through a fluted filter paper.
- Dilution: Transfer a 10 mL aliquot of the filtrate into a clean vessel and dilute with 40 mL of purified water. Mix well. Filter this diluted extract through a glass microfiber filter.
- Column Loading: Pass the entire 50 mL of the diluted, filtered extract through the **Zearalenone** immunoaffinity column at a steady flow rate of approximately 1-2 drops per second.
- Washing: Wash the column by passing 10 mL of purified water through it. This step removes any remaining non-specifically bound matrix components.
- Elution: Dry the column by passing air through it. Elute the bound **Zearalenone** by slowly passing 1.5 mL of methanol through the column and collecting the eluate in a clean vial.[10]
- Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase for subsequent chromatographic analysis.

Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Expertise & Experience: The QuEChERS method has revolutionized residue analysis in food safety.[11][12] Its principle is based on a two-step process: an extraction/partitioning step using an organic solvent (typically acetonitrile) and high concentrations of salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE). The addition of salts like magnesium sulfate and sodium chloride induces a phase separation between the water in the sample and the acetonitrile, forcing a wide range of analytes, including ZEN, into the organic layer.[13] The subsequent d-SPE step, where a portion of the extract is mixed with sorbents like primary secondary amine (PSA) or C18, removes specific interferences such as fatty acids, sugars, and pigments.[14] The choice of acetonitrile as the extraction solvent is key, as it effectively extracts a broad range of mycotoxins while minimizing the co-extraction of lipids compared to other solvents.[15]

Trustworthiness: QuEChERS is inherently robust and provides acceptable recoveries for a wide array of analytes across many matrices.^[16] Its self-validating nature comes from the combination of a generic but effective extraction followed by a targeted cleanup. The use of internal standards, added before extraction, is crucial to compensate for any analyte loss during the multi-step process, ensuring quantitative accuracy.



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Caption: Workflow for ZEN analysis using the QuEChERS methodology.

- **Extraction:** Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube. Add 10 mL of purified water and vortex for 30 seconds to hydrate the sample.[\[15\]](#)
- **Solvent Addition:** Add 10 mL of acetonitrile containing 1% acetic acid. The acid helps to stabilize certain mycotoxins. Cap the tube and shake vigorously for 1 minute.
- **Salting-Out:** Add a pre-packaged salt mixture, typically containing 4 g MgSO_4 (magnesium sulfate) and 1 g NaCl (sodium chloride).[\[13\]](#) Immediately cap and shake vigorously for 1 minute. The anhydrous MgSO_4 absorbs excess water, further promoting phase separation.
- **Centrifugation:** Centrifuge the tube at ≥ 3000 g for 5 minutes. This will result in a clear upper acetonitrile layer containing the mycotoxins.
- **Dispersive SPE Cleanup:** Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture, such as 150 mg anhydrous MgSO_4 and 50 mg PSA.[\[13\]](#)
- **Final Centrifugation:** Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., 10,000 g) for 2 minutes.
- **Final Preparation:** Carefully transfer the supernatant to an autosampler vial for direct injection or for evaporation and reconstitution in an appropriate solvent for LC-MS/MS analysis.

Part 2: Analytical Techniques for Detection and Quantification

Method A: Enzyme-Linked Immunosorbent Assay (ELISA) for Rapid Screening

Expertise & Experience: ELISA is an immunological method widely used for high-throughput screening of mycotoxins.[\[7\]](#) The most common format for small molecules like ZEN is the competitive ELISA.[\[4\]](#)[\[17\]](#) In this setup, a microtiter plate is coated with antibodies specific to ZEN. The sample extract is added to the wells along with a known amount of enzyme-labeled ZEN. Free ZEN from the sample and the enzyme-labeled ZEN compete for the limited number of antibody binding sites.[\[4\]](#) After a wash step to remove unbound components, a substrate is

added that reacts with the enzyme to produce a color change. The key principle is inverse proportionality: the higher the concentration of ZEN in the sample, the less enzyme-labeled ZEN will bind, resulting in a weaker color signal.

Causality: ELISA is ideal for screening because it is rapid, can be performed on many samples simultaneously, and does not require extensive cleanup or expensive instrumentation.^[18] It provides a semi-quantitative or quantitative result that allows for the quick segregation of negative samples from those that are potentially positive and require further investigation by a confirmatory method.

- **Sample Preparation:** Extract **Zearalenone** from the sample using a method specified by the kit manufacturer (often a simple methanol/water extraction). Dilute the extract with the provided buffer.
- **Assay Procedure:** Add a specific volume (e.g., 50 μ L) of the prepared standards and sample extracts to the appropriate antibody-coated wells of the microtiter plate.
- **Competitive Reaction:** Add 50 μ L of the enzyme-conjugated ZEN to each well. Mix gently and incubate for a specified time (e.g., 30 minutes) at room temperature.
- **Washing:** Decant the contents of the plate and wash the wells 3-5 times with the provided wash buffer to remove all unbound materials.
- **Color Development:** Add 100 μ L of the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15 minutes).
- **Stopping the Reaction:** Add 100 μ L of stop solution to each well. The color will change from blue to yellow.
- **Reading:** Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
- **Calculation:** Generate a standard curve by plotting the absorbance of the standards against their concentration. Determine the concentration of ZEN in the samples by interpolating their absorbance values from this curve.

Method B: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Expertise & Experience: HPLC-FLD is a robust and widely used quantitative method for ZEN analysis. The technique relies on a liquid chromatograph to separate ZEN from co-extracted matrix components based on its affinity for a stationary phase (typically a C18 column). The key to this method's success is ZEN's native fluorescence. ZEN has a specific excitation and emission wavelength profile ($\lambda_{\text{ex}} \approx 274 \text{ nm}$, $\lambda_{\text{em}} \approx 440 \text{ nm}$), which allows for highly selective and sensitive detection using a fluorescence detector.^[1] This natural property eliminates the need for a derivatization step, simplifying the procedure and reducing potential sources of error. Combining a selective cleanup like IAC with HPLC-FLD creates a powerful and reliable method for routine monitoring.^[9]

Trustworthiness: The method is self-validating through the combination of retention time and fluorescence detection. A peak appearing at the specific retention time of a ZEN standard and responding at its characteristic wavelengths provides strong evidence of its identity.

Quantification is highly accurate and precise when calibrated with certified reference standards.

- Instrumentation: HPLC system with a fluorescence detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: Isocratic mixture of acetonitrile/water (50:50, v/v).^[1]
- Flow Rate: 1.0 mL/min.^[1]
- Injection Volume: 20 μL .
- Detector Settings: Excitation wavelength (λ_{ex}) at 274 nm, Emission wavelength (λ_{em}) at 440 nm.^[1]
- Sample Preparation: Prepare the sample extract using the IAC cleanup protocol described in Part 1.
- Calibration: Prepare a series of calibration standards of ZEN in the mobile phase (e.g., 5, 10, 25, 50, 100 ng/mL).

- **System Equilibration:** Equilibrate the HPLC system by running the mobile phase through the column until a stable baseline is achieved.
- **Analysis:** Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve. Inject the prepared sample extracts.
- **Quantification:** Identify the ZEN peak in the sample chromatograms by comparing its retention time to that of the standards. Quantify the concentration based on the peak area and the calibration curve.

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for confirmatory analysis and trace-level quantification of mycotoxins.^{[14][19]} It combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) selects the precursor ion (the ionized molecule of ZEN, e.g., m/z 317 in negative mode). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3).^[1] The detection of a specific precursor ion and one or more of its specific product ions (a process called Multiple Reaction Monitoring or MRM) provides unequivocal identification and is virtually free from matrix interference.

Causality: The power of LC-MS/MS lies in its specificity. While multiple compounds in a complex sample might share the same retention time or even the same mass (isobaric compounds), the probability of them also producing the exact same set of fragment ions is infinitesimally small. This makes LC-MS/MS the definitive confirmatory technique and allows for the simultaneous detection of ZEN and its various metabolites in a single run.^{[20][21]}

- **Instrumentation:** UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- **Column:** C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).

- Mobile Phase: A gradient of (A) Water with 5 mM ammonium acetate and 0.1% formic acid and (B) Methanol with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: ESI Negative.
- MRM Transitions: Monitor at least two transitions for ZEN. A common choice is:
 - Quantifier: Precursor ion m/z 317 -> Product ion m/z 175.[\[1\]](#)
 - Qualifier: Precursor ion m/z 317 -> Product ion m/z 131.
- Sample Preparation: Prepare the sample extract using either the IAC or QuEChERS protocol described in Part 1.
- Calibration: Prepare matrix-matched calibration standards to compensate for potential matrix effects (ion suppression or enhancement).
- Analysis: Inject the standards and sample extracts into the LC-MS/MS system.
- Confirmation and Quantification: Confirm the presence of ZEN if a peak is detected at the correct retention time and the ratio of the quantifier to qualifier MRM transition is within acceptable tolerance (e.g., $\pm 20\%$) of the ratio observed in the standards. Quantify using the peak area of the quantifier transition against the matrix-matched calibration curve.

Part 3: Method Performance and Comparison

The choice of analytical method depends on the specific application, required sensitivity, and available resources. The following table summarizes typical performance characteristics for the described methods.

Parameter	ELISA (Screening)	HPLC-FLD	LC-MS/MS (Confirmatory)
Principle	Competitive Immunoassay	Chromatographic separation, Native Fluorescence	Chromatographic separation, Mass-to-charge ratio
Selectivity	Good (Antibody-based)	Very Good	Excellent (Precursor/Product Ion)
Typical LOD	5 - 20 µg/kg (ppb) ^[2] ^[22]	2 - 5 µg/kg (ppb) ^[1]	0.1 - 2 µg/kg (ppb) ^[1] ^[19]
Typical LOQ	10 - 50 µg/kg (ppb) ^[22]	5 - 15 µg/kg (ppb) ^[1] ^[23]	0.5 - 5 µg/kg (ppb) ^[1] ^[19]
Recovery %	80 - 110% ^[22]	70 - 110% ^[1] ^[23]	80 - 120% ^[19]
Throughput	High	Medium	Medium to High (with UPLC)
Cost/Sample	Low	Medium	High
Application	Rapid screening, Quality control	Routine quantification	Confirmation, Trace analysis, Metabolite studies

Conclusion

The accurate determination of **Zearalenone** in food and feed is a critical component of ensuring safety and regulatory compliance. A tiered approach, utilizing rapid and cost-effective screening methods like ELISA, followed by confirmation with more robust and specific techniques, offers an efficient workflow for most laboratories. HPLC-FLD provides a reliable and sensitive quantitative workhorse method, especially when paired with highly selective immunoaffinity column cleanup. For the highest level of confidence, unambiguous confirmation, and the ability to detect ZEN and its metabolites at ultra-trace levels, LC-MS/MS remains the unparalleled choice. The selection of an appropriate sample preparation method, such as the highly selective IAC or the versatile QuEChERS approach, is as critical as the final detection

step and must be carefully matched to the analytical technique and matrix to ensure the generation of trustworthy and defensible data.

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